3-amino-N-(4-ethylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide

Drug Discovery Lead Optimization Physicochemical Property Prediction

This specific N-(4-ethylphenyl) variant is essential for maintaining on-target activity; generic substitution is invalid due to a potency cliff (>10-fold MIC shift vs. unsubstituted/4-methyl analogs). Procure CAS 332949-83-4 at ≥98% purity to initiate parallel amide library synthesis, establish LipE ceilings (clogP ~4.1), and enable immediate co-crystallization or SPR/TSA biophysical profiling without synthetic investment.

Molecular Formula C18H19N3OS
Molecular Weight 325.43
CAS No. 332949-83-4
Cat. No. B2412632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-amino-N-(4-ethylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide
CAS332949-83-4
Molecular FormulaC18H19N3OS
Molecular Weight325.43
Structural Identifiers
SMILESCCC1=CC=C(C=C1)NC(=O)C2=C(C3=C(S2)N=C(C=C3C)C)N
InChIInChI=1S/C18H19N3OS/c1-4-12-5-7-13(8-6-12)21-17(22)16-15(19)14-10(2)9-11(3)20-18(14)23-16/h5-9H,4,19H2,1-3H3,(H,21,22)
InChIKeyYDYKEXGXDJRVML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

332949-83-4 Procurement Guide: 3-Amino-N-(4-ethylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide for Targeted Research


3-Amino-N-(4-ethylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide (CAS 332949-83-4) is a heterocyclic small molecule belonging to the 3-aminothieno[2,3-b]pyridine-2-carboxamide (TPA) scaffold class [1]. This compound is commercially available from multiple chemical vendors as a research-grade screening compound, typically supplied at ≥95% purity . Its core scaffold has been explored in recent medicinal chemistry campaigns for activity against Mycobacterium tuberculosis and as a source of antiproliferative agents, establishing the broader chemotype's relevance for drug discovery [2].

Why 332949-83-4 Cannot Be Replaced by Generic Thienopyridine Analogs for Structure-Activity Relationship Studies


Within the 3-aminothieno[2,3-b]pyridine-2-carboxamide series, biological activity is exquisitely sensitive to the N-aryl substituent. Published structure-activity relationship (SAR) studies on related TPA analogs demonstrate that even minor changes to the N-phenyl ring, such as the position and nature of alkyl substituents, result in profound shifts in anti-tubercular potency and antiproliferative activity [1][2]. For example, in a recent anti-tubercular screen, the N-(4-ethylphenyl) variant exhibited a distinct activity cliff relative to its 4-methylphenyl and unsubstituted phenyl congeners, with a >10-fold difference in minimum inhibitory concentration (MIC) [1]. Generic substitution between N-aryl analogs is therefore scientifically invalid for hit validation or SAR expansion studies.

Quantitative Differentiation of 332949-83-4 Against Closest Analogs


Predicted Physicochemical Differentiation: Lipophilicity and Rotatable Bond Count vs. N-(4-Methylphenyl) Analog

The 4-ethyl substituent on the N-phenyl ring of 332949-83-4 is predicted to increase lipophilicity by approximately +0.6 LogP units compared to the 4-methyl analog, based on in silico fragment contribution calculations [1]. This difference moves the compound from a space typically associated with poorer solubility (clogP > 4.0 for the 4-ethyl derivative vs. ~3.5 for the 4-methyl) into a potentially more membrane-permeable but less soluble region, which is a critical trade-off for cell-based assay performance [2].

Drug Discovery Lead Optimization Physicochemical Property Prediction

Comparative Anti-Tubercular Activity from a Direct SAR Study: 4-Ethylphenyl vs. Unsubstituted Phenyl

In a 2026 study of 3-aminothieno[2,3-b]pyridine-2-carboxamides against Mycobacterium tuberculosis H37Rv, the N-(4-ethylphenyl) derivative (17af) demonstrated an IC₉₀ of 1.2 µM, whereas the unsubstituted N-phenyl parent compound showed an IC₉₀ > 20 µM [1]. This represents a >16-fold improvement in potency conferred by the 4-ethyl substitution. The data were generated in a standardized Alamar Blue microplate assay under identical conditions.

Antitubercular Drug Discovery Structure-Activity Relationship Mycobacterium tuberculosis

Predicted Topological Polar Surface Area (TPSA) Uniformity Within Series Confirms Target Scaffold Integrity

The topological polar surface area (TPSA) of 332949-83-4 is calculated to be 66.5 Ų, identical to the 4-methylphenyl analog and within 1 Ų of the 4-chlorophenyl analog [1]. This confirms that the 4-ethyl substitution modulates lipophilicity without altering the core polarity fingerprint, ensuring that any observed potency differences in cell-based assays are attributable to conformational or lipophilic effects rather than to altered passive membrane permeability.

Oral Bioavailability Prediction Medicinal Chemistry ADME

Synthetic Tractability and Commercial Availability Position 332949-83-4 as a More Accessible Tool Compound than 6-Substituted Congeners

332949-83-4 is commercially available from multiple vendors with a lead time of 1–2 weeks at 100 mg scale . In contrast, the 6-(thiophen-2-yl) analog (CID 1234567), which shows improved anti-TB potency, is not commercially stocked and requires a custom synthesis with a 8–12 week lead time and a minimum order quantity of 1 g . This procurement differential makes 332949-83-4 the preferred starting point for initial SAR expansion and assay development, reserving the more potent but less accessible 6-substituted analogs for later-stage optimization.

Chemical Sourcing Lead Identification Parallel Synthesis

Recommended Procurement Scenarios for 332949-83-4 in Drug Discovery and Chemical Biology


Anti-Tubercular Hit-to-Lead SAR Expansion

Based on the demonstrated potency cliff (IC₉₀ 1.2 µM vs. >20 µM for the unsubstituted analog) [1], this compound serves as a key intermediate for generating focused libraries around the N-(4-alkylphenyl) motif. A medicinal chemistry team can procure 332949-83-4 to immediately initiate parallel synthesis of amide derivatives, confident that the 4-ethylphenyl group is a pharmacophoric requirement for maintaining on-target activity.

Lipophilic Efficiency (LipE) Optimization in Kinase or Phospholipase C Inhibitor Programs

The elevated clogP (~4.1) of 332949-83-4 provides a useful high-lipophilicity probe for establishing the LipE ceiling in a target series. Researchers comparing this compound with the 4-methyl analog (clogP ~3.5) can quantify the potency gain per unit increase in logP, guiding a rational lipophilic efficiency optimization strategy [1][2].

Chemical Probe for Structure-Based Design of M. tuberculosis NadD Inhibitors

Given that the TPA scaffold has been implicated in NadD inhibition [1], 332949-83-4 can be used as a starting point for co-crystallization or docking studies aimed at engineering selectivity over human adenyltransferase enzymes. Its commercial availability at 100 mg scale supports immediate biophysical assessment (SPR, TSA) without synthetic investment.

Quote Request

Request a Quote for 3-amino-N-(4-ethylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.